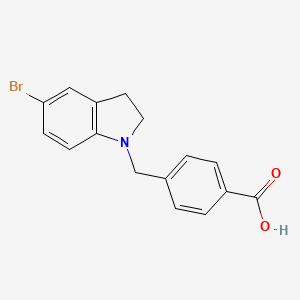
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol
説明
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, also known as 4-methylpyrazole, is an organic compound with the molecular formula C6H12N2O. It is a colorless liquid with a faint odor, and is a common reagent in organic synthesis. 4-methylpyrazole is often used as a catalyst in various chemical reactions, and is also used in the production of pharmaceuticals, dyes, and other organic compounds.
科学的研究の応用
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol, have been recognized for their potent antileishmanial and antimalarial activities. Research has shown that these compounds can be synthesized and their structures verified through various techniques like FTIR and NMR, indicating their potential in treating diseases caused by Leishmania parasites and malaria-inducing Plasmodium species .
Neurotoxicity Studies
Studies have also been conducted to investigate the neurotoxic potentials of newly synthesized pyrazoline derivatives, which are closely related to pyrazole compounds. These studies focus on the effects of these compounds on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are important markers for neurotoxicity .
Cancer Treatment
The exploration of condensed pyrazole-4-carbaldehyde compounds has gained significant scientific interest due to their advantages in cancer treatment. Many pyrazole-containing molecules are currently being developed as promising new drugs that act against distinct biological targets, highlighting their potential in oncology .
作用機序
Target of Action
The primary targets of 2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death .
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . In vitro and in vivo studies have demonstrated that it can significantly inhibit the growth and proliferation of Leishmania aethiopica and Plasmodium berghei .
特性
IUPAC Name |
2,2-dimethyl-3-(4-methylpyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8-4-10-11(5-8)6-9(2,3)7-12/h4-5,12H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOBFOXUVADBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(4-methylpyrazol-1-yl)-propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate](/img/structure/B1415826.png)








![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)
![2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1415844.png)


